Product packaging for Oxazolidine, 2,2,3-trimethyl-(Cat. No.:CAS No. 42219-47-6)

Oxazolidine, 2,2,3-trimethyl-

Cat. No.: B1615596
CAS No.: 42219-47-6
M. Wt: 115.17 g/mol
InChI Key: GRCYEAFJPWXUQL-UHFFFAOYSA-N
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Description

Contextualization of Oxazolidine (B1195125) Heterocycles within Modern Organic Chemistry

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. hmdb.ca This structural motif is a cornerstone in modern organic synthesis, primarily due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. researchgate.net The synthesis of oxazolidines is often straightforward, typically achieved through the condensation reaction of a β-amino alcohol with an aldehyde or a ketone. nih.gov

A significant area of application for oxazolidine derivatives is in asymmetric synthesis, where they can function as chiral auxiliaries. nih.gov By temporarily incorporating a chiral oxazolidine into a molecule, chemists can direct the stereochemical outcome of subsequent reactions, a critical step in the synthesis of enantiomerically pure pharmaceuticals. nih.govnih.gov Furthermore, the oxazolidine ring is a key structural component in various bioactive compounds, including some with antibacterial and anti-inflammatory properties. researchgate.net The related oxazolidinone core, for instance, is found in a class of antibiotics that are effective against multi-drug resistant bacteria. nih.govnih.gov Beyond medicinal chemistry, oxazolidines are also utilized as moisture scavengers in industrial applications, such as in polyurethane coatings, and as ligands in organometallic catalysis. nih.gov

Distinctive Structural Features and Chemical Reactivity of 2,2,3-trimethyl-Oxazolidine

Oxazolidine, 2,2,3-trimethyl- is a specific derivative of the oxazolidine family, characterized by the presence of two methyl groups at the 2-position and one methyl group at the 3-position of the heterocyclic ring. nih.gov These substitutions have a profound influence on the compound's stereochemistry, stability, and reactivity.

The presence of two methyl groups at the C2 position means this carbon is a quaternary center, and thus the molecule is achiral. The starting materials for the synthesis of this compound are typically 2-amino-2-methyl-1-propanol (B13486) and acetone. contaminantdb.ca

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C6H13NO
Molar Mass 115.17 g/mol
CAS Number 42219-47-6
Predicted XlogP 0.6
InChIKey GRCYEAFJPWXUQL-UHFFFAOYSA-N
Canonical SMILES CC1(N(CCO1)C)C

This table is interactive. You can sort and filter the data.

The structural features of Oxazolidine, 2,2,3-trimethyl- can be further elucidated through spectroscopic techniques. While experimental spectra are not widely published, predicted Nuclear Magnetic Resonance (NMR) data provides valuable insight into the chemical environment of the protons and carbons within the molecule.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~ 2.3 (s, 3H, N-CH₃)Singlet
~ 1.2 (s, 6H, C(CH₃)₂)Singlet
~ 3.7 (t, 2H, O-CH₂)Triplet
~ 2.8 (t, 2H, N-CH₂)Triplet
¹³C ~ 93 (C(CH₃)₂)-
~ 62 (O-CH₂)-
~ 50 (N-CH₂)-
~ 35 (N-CH₃)-
~ 25 (C(CH₃)₂)-

This table is interactive and contains predicted NMR data.

In terms of chemical reactivity, Oxazolidine, 2,2,3-trimethyl- is susceptible to hydrolysis, a characteristic reaction of the oxazolidine ring system. nih.gov In the presence of water, particularly under acidic conditions, the ring can open to regenerate the starting β-amino alcohol and ketone. The rate of this hydrolysis is influenced by the nature of the substituents on the ring. researchgate.net The gem-dimethyl groups at the C2 position may sterically hinder the approach of water, potentially affecting the hydrolysis kinetics compared to less substituted oxazolidines.

The formation of 2,2,3-trimethyl-oxazolidine itself is a reversible condensation reaction. The reaction likely proceeds through the formation of a transient hemiaminal intermediate, which then undergoes intramolecular cyclization to form the stable five-membered ring. acs.orguqam.ca

Rationale and Scope of the Academic Research Outline

The academic interest in Oxazolidine, 2,2,3-trimethyl- stems from a combination of its fundamental chemical properties and its potential applications. The rationale for its study can be broken down into several key areas:

Kinetics and Mechanism of Hydrolysis: A thorough investigation into the stability of this specific oxazolidine under various pH conditions would provide valuable data on the influence of the trimethyl substitution pattern on the ring-opening reaction. This is crucial for its potential use as a protecting group in synthesis or in applications where controlled release of the parent amine and ketone is desired.

Synthetic Utility: Research can explore the use of 2,2,3-trimethyl-oxazolidine as a building block for more complex molecules. The nitrogen atom can be further functionalized, and the ring system can potentially participate in various chemical transformations.

Ligand Development: The nitrogen and oxygen atoms in the oxazolidine ring can act as coordination sites for metal ions. The specific steric and electronic environment created by the methyl groups could lead to unique catalytic properties if the compound is used as a ligand in organometallic chemistry.

The scope of research on Oxazolidine, 2,2,3-trimethyl- would therefore encompass its synthesis and purification, detailed spectroscopic characterization (including experimental NMR and mass spectrometry to confirm its structure and fragmentation patterns), kinetic studies of its hydrolysis, and exploration of its reactivity in a variety of organic transformations. This foundational research is essential to unlock the full potential of this intriguing heterocyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1615596 Oxazolidine, 2,2,3-trimethyl- CAS No. 42219-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-trimethyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)7(3)4-5-8-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYEAFJPWXUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CCO1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291801
Record name Oxazolidine, 2,2,3-trimethyl-
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42219-47-6
Record name NSC78056
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2,2,3-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Oxazolidine, 2,2,3 Trimethyl , and Analogous Systems

Cyclocondensation Reactions for Oxazolidine (B1195125) Ring Formation

Cyclocondensation represents one of the most direct and widely utilized methods for constructing the oxazolidine core. This approach typically involves the reaction of a 1,2-amino alcohol with a carbonyl compound, leading to the formation of the five-membered ring through the elimination of a water molecule.

Condensation of Amino Alcohols with Carbonyl Compounds

The reaction between a beta-amino alcohol and a carbonyl compound, such as an aldehyde or ketone, is a well-established route to 1,3-oxazolidines. polimi.it Specifically, 2,2,3-trimethyloxazolidine is synthesized via the condensation of N-methylethanolamine with acetone. This reaction is a reversible process where the formation of the heterocyclic product is driven by the removal of water. The amino and hydroxyl groups of the amino alcohol exhibit cooperative reactivity to form the heterocyclic product. polimi.it This method is advantageous due to its atom economy and the frequent use of mild, catalyst-free conditions. lew.ro

Synthesis via Schiff Base Intermediates

The mechanism of oxazolidine formation from amino alcohols and carbonyl compounds proceeds through key intermediates. While the term "Schiff base" is commonly used, the pathway in acidic or neutral conditions involves the formation of a hemiaminal, which then dehydrates to an iminium cation (a protonated Schiff base).

The reaction initiates with the nucleophilic attack of the secondary amine of N-methylethanolamine on the carbonyl carbon of acetone, generating a hemiaminal intermediate. lew.ro Subsequent protonation of the hemiaminal's hydroxyl group, followed by the elimination of a water molecule, results in the formation of a cationic iminium intermediate. The final ring-closing step involves the intramolecular nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the iminium ion, yielding the protonated oxazolidine ring, which is then neutralized to give the final product. Studies on the hydrolysis of 2-alkyl-3-methyl-1,3-oxazolidines have confirmed that the reaction proceeds via these stable cationic Schiff's base intermediates. psu.edu

Optimization of Reaction Conditions and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield of oxazolidines. Key parameters include solvent choice, temperature, and the method of water removal. The reaction often occurs under mild, neutral pH conditions. chemrxiv.org

Mild conditions, such as using anhydrous magnesium sulfate (B86663) (MgSO₄) in dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature, have proven effective. chemrxiv.org The use of a Dean-Stark apparatus with azeotropic solvents like toluene or benzene (B151609) is a classic technique to drive the equilibrium toward the product by continuously removing water. While the reaction can proceed without a catalyst, mild acid catalysis is sometimes employed. polimi.it However, strong acidic conditions can sometimes lead to side reactions, such as the formation of acetaldehyde (B116499) trimers in the case of certain aldehydes. chemrxiv.org The choice of solvent can significantly impact yield, with solvents like THF and methanol (B129727) sometimes resulting in lower yields compared to DCM or toluene. chemrxiv.org

SolventDehydrating Agent/MethodTemperatureTypical OutcomeReference
Dichloromethane (DCM)Anhydrous MgSO₄Room TemperatureGood yields, mild conditions chemrxiv.org
TolueneAnhydrous MgSO₄Room TemperatureGood yields chemrxiv.org
TolueneDean-Stark TrapRefluxHigh yields, effective water removal scirp.org
EthanolNone (catalyst-free)60-70°CGood to high yields, short reaction time lew.ro
No SolventNone (catalyst-free)VariesHigh-yield, regioselective (green chemistry approach) polimi.it
THF / MethanolAnhydrous MgSO₄Room TemperatureLower yields compared to DCM/Toluene chemrxiv.org

Cyclization with Glycolic and Thioglycolic Acids

Analogous heterocyclic systems, specifically oxazolidin-4-ones and thiazolidin-4-ones, can be synthesized through the cyclization of Schiff bases with glycolic acid and thioglycolic acid, respectively. rdd.edu.iqresearchgate.net This process typically occurs in two steps. First, a primary amine is condensed with an aldehyde or ketone to form a Schiff base (imine). rdd.edu.iquobaghdad.edu.iq In the second step, a cycloaddition reaction between the prepared Schiff base and either glycolic acid or thioglycolic acid yields the desired five-membered heterocyclic ring. rdd.edu.iqresearchgate.net

The reaction involves the addition of the electrophilic glycolic or thioglycolic acid to the nucleophilic azomethine (C=N) group of the Schiff base. rdd.edu.iqrdd.edu.iq This cycloaddition is often carried out by refluxing the reactants in an anhydrous solvent such as 1,4-dioxane. rdd.edu.iqrdd.edu.iq The resulting products are 2,3-disubstituted oxazolidin-4-ones or thiazolidin-4-ones, which are important pharmacophores in medicinal chemistry. rdd.edu.iqsciencescholar.us Yields for the oxazolidine derivatives typically range from 44-60%. rdd.edu.iqresearchgate.net

Reactant 1 (Schiff Base from)Reactant 2Product TypeTypical YieldReference
Isonicotinic acid hydrazide + AldehydesGlycolic AcidOxazolidine-4-one derivative44-60% rdd.edu.iqresearchgate.net
Isonicotinic acid hydrazide + AldehydesThioglycolic AcidThiazolidine-4-one derivative41-61% rdd.edu.iqresearchgate.net
Aromatic Amine + Aromatic AldehydeGlycolic Acid2,3-disubstituted-oxazolidine-4-oneNot specified rdd.edu.iq
4,4'-Methylenedianiline + AldehydesGlycolic AcidOxazolidine-4-one derivativeNot specified sciencescholar.us
4,4'-Methylenedianiline + AldehydesThioglycolic AcidThiazolidine-4-one derivativeNot specified sciencescholar.us

Transition Metal-Catalyzed Approaches to Oxazolidine Scaffolds

Modern synthetic chemistry has introduced powerful new methods for constructing heterocyclic rings. Transition metal catalysis, particularly with palladium, offers alternative pathways that provide high levels of control over stereochemistry and substitution patterns, which can be challenging to achieve through classical condensation.

Palladium-Catalyzed Carboamination of O-Vinyl-1,2-Amino Alcohol Derivatives

A stereoselective synthesis of substituted 1,3-oxazolidines can be achieved through the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.govacs.org This method is particularly useful for generating 2,4- and 2,5-disubstituted 1,3-oxazolidines, which are difficult to obtain with existing methods. nih.gov The transformation produces cis-disubstituted products with good to excellent diastereoselectivity, and importantly, proceeds without loss of optical purity when using enantiomerically enriched substrates. nih.govacs.org

This process demonstrates that electron-rich enol ethers are viable substrates for alkene carboamination. nih.gov The reaction involves the coupling of an O-vinyl-1,2-amino alcohol with a carbon electrophile, such as an aryl or vinyl halide, catalyzed by a palladium complex. This difunctionalization of the alkene leads directly to the formation of the substituted oxazolidine heterocycle. acs.org

Iron Porphyrin Lewis Acid-Catalyzed Cycloaddition of Aziridines with Aldehydes

A highly efficient method for the synthesis of 1,3-oxazolidines involves the Lewis acid-catalyzed cycloaddition of aziridines with aldehydes. nih.govorganic-chemistry.org Cationic iron porphyrin complexes have emerged as particularly effective catalysts for this transformation, demonstrating high regio- and diastereoselectivity. nih.govorganic-chemistry.org The reaction typically proceeds under mild conditions, for instance, in toluene at 25°C with a low catalyst loading of 1 mol%. nih.govorganic-chemistry.org

The proposed mechanism involves the coordination of the iron porphyrin catalyst to the aziridine (B145994) nitrogen, which facilitates the ring-opening to form a 1,3-dipole synthon. nih.gov This intermediate then undergoes a [3+2] cycloaddition with the aldehyde to furnish the oxazolidine ring. nih.govresearchgate.net Theoretical studies and synchrotron-based X-ray absorption fine structure measurements have provided insights into the key aziridine-iron porphyrin intermediate. nih.gov This methodology has been successfully applied to a range of aziridines and aldehydes, offering a versatile route to functionalized oxazolidines. researchgate.netorganic-chemistry.org The use of zwitterionic metal-organic frameworks (MOFs) containing Mn(III)- and Fe(III)-porphyrins has also been shown to enhance the Lewis acidity of the metal centers, proving effective in [3+2] cycloaddition reactions of aziridines and alkenes. nih.gov

Table 1: Iron Porphyrin-Catalyzed Cycloaddition of Aziridines with Aldehydes

CatalystSubstratesConditionsSelectivityReference
[Fe(TPP)]+Aziridines, AldehydesToluene, 25°C, 1 mol% catalystHigh regio- and diastereoselectivity nih.govorganic-chemistry.org
Mn(III)- and Fe(III)-porphyrins in Zwitterionic MOFsAziridines, AlkenesNot specifiedEnhanced Lewis acidity nih.gov

Silver-Promoted Tandem Cyclization Reactions

Silver catalysts, acting as π-Lewis acids, have been effectively utilized in the synthesis of oxazolidin-2-ones through tandem cyclization reactions. organic-chemistry.org One notable example is the highly Z-selective synthesis of oxazolidin-2-ones from propargylic alcohols and phenyl isocyanate. organic-chemistry.orgthieme-connect.com This reaction is promoted by a combination of silver acetate (B1210297) (AgOAc) and N,N-dimethylaminopyridine (DMAP). organic-chemistry.orgthieme-connect.com The silver catalyst activates the carbon-carbon triple bond of the propargylic alcohol, facilitating a cyclization process that proceeds via an anti-addition, leading to the formation of Z-isomers with high stereoselectivity. organic-chemistry.org

Optimized conditions for this transformation involve using 10 mol% AgOAc and 30 mol% DMAP in 1,2-dichlorobenzene (B45396) at 40°C, which can provide oxazolidinones in yields up to 99% with Z/E ratios exceeding 97:3. organic-chemistry.org The methodology is applicable to a variety of propargylic alcohols with different substituents. organic-chemistry.org Interestingly, in the absence of a silver catalyst, the reaction predominantly yields the E-isomer. organic-chemistry.org Silver salts like AgOAc and AgWO4 have also been shown to effectively catalyze the three-component reaction of internal propargylic alcohols, primary amines, and supercritical carbon dioxide (scCO2) to produce oxazolidinones. mdpi.com Furthermore, silver-catalyzed cascade cyclization of N-aryl allyl carbamates has been developed to synthesize 2-oxazolidinone (B127357) substituted quinone products. rsc.org

Table 2: Silver-Promoted Tandem Cyclization for Oxazolidinone Synthesis

Catalyst SystemSubstratesKey FeaturesYieldZ/E RatioReference
AgOAc/DMAPPropargylic alcohols, Phenyl isocyanateHighly Z-selectiveUp to 99%>97:3 organic-chemistry.orgthieme-connect.com
AgOAcPropargylic alcohols, Primary amines, scCO2Efficient for internal propargylic alcoholsNot specifiedNot specified mdpi.com
Ag2ON-aryl allyl carbamates, QuinonesCascade cyclization and functionalizationModerate to goodNot applicable rsc.org

Ring-Opening Cyclization Reactions

A versatile and stereospecific one-pot synthesis of highly functionalized oxazolidines has been developed through the SN2-type ring-opening of activated aziridines and epoxides. organic-chemistry.orgnih.govacs.org This metal-free methodology involves the reaction of an activated aziridine or epoxide with an amine, followed by an intramolecular cyclization with an aldehyde, catalyzed by p-toluenesulfonic acid (PTSA). organic-chemistry.orgnih.govresearchid.co

The reaction demonstrates broad substrate scope and tolerates a variety of functional groups, affording the desired oxazolidine products in high yields (up to 92%) and with excellent stereoselectivity (diastereomeric excess and enantiomeric excess often >99%). organic-chemistry.orgnih.govacs.orgresearchid.co A key feature of this method is the exclusive formation of trans-isomers of oxazolidines. organic-chemistry.orgnih.govresearchid.co Mechanistic studies indicate a regioselective SN2-type ring-opening of the aziridine or epoxide by the amine, followed by an intramolecular nucleophilic attack to form the oxazolidine ring. organic-chemistry.org The stereochemical outcome is consistent with an inversion of configuration at the site of nucleophilic attack. acs.org This approach offers operational simplicity and provides access to valuable, stereochemically defined oxazolidine structures. organic-chemistry.orgnih.gov

The reaction of epoxides with chlorosulfonyl isocyanate (CSI) provides a direct route to oxazolidin-2-ones. beilstein-journals.orgnih.govbeilstein-journals.org CSI is a highly reactive isocyanate that can react with a variety of functional groups, including epoxides. arxada.com A one-pot reaction of epoxides with CSI under mild, metal-free conditions has been reported to produce oxazolidinones, often alongside five-membered cyclic carbonates. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org

The reaction is typically carried out in solvents like dichloromethane (DCM), and the ratio of oxazolidinone to cyclic carbonate can be close to 1:1. beilstein-journals.orgnih.gov This method is advantageous due to its operational simplicity, short reaction times, and good yields. beilstein-journals.orgnih.govbeilstein-archives.org Computational studies using density functional theory (DFT) suggest that the cycloaddition proceeds through an asynchronous concerted mechanism. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This approach has been used to synthesize novel oxazolidinone derivatives. beilstein-journals.orgnih.gov

Oxidative C(sp³)-H Functionalization Routes to Oxazolidines

A modern and efficient approach to the synthesis of oxazolidines involves the oxidative C(sp³)-H functionalization of N-alkyl amino alcohols. nih.govacs.orgorganic-chemistry.org This method allows for the direct formation of the C-O and C-N bonds of the oxazolidine ring from readily available starting materials. nih.govacs.orgresearchgate.net

One such protocol utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide in water (T-Hydro) as the oxidant. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org This "on water" reaction is simple, regioselective, and proceeds at moderate temperatures with a broad substrate scope. nih.govacs.orgorganic-chemistry.org A key advantage of this method is its compatibility with optically active substrates, where the oxidative cyclization can occur with high retention of optical purity. acs.org The proposed mechanism involves the formation of radical intermediates at the oil-water interface. organic-chemistry.org Catalyst-free approaches for the synthesis of oxazolidines via C-H functionalization in water have also been developed, offering a green and sustainable route to these heterocyclic compounds. researchgate.netx-mol.com

Table 3: Oxidative C(sp³)-H Functionalization for Oxazolidine Synthesis

Catalyst/ConditionsSubstratesKey FeaturesReference
TBAI/T-Hydro in waterN-alkyl amino alcohols"On water", regioselective, high optical purity retention nih.govacs.orgorganic-chemistry.org
Catalyst-free, in waterNot specifiedGreen, sustainable, regio- and stereoselective researchgate.netx-mol.com

Stereoselective Synthesis of Substituted Oxazolidines

The stereocontrolled synthesis of substituted oxazolidines is a crucial area of research, as the biological activity and utility as chiral auxiliaries are often dependent on the specific stereochemistry of the molecule. nih.govemich.edu Various methodologies have been developed to achieve high levels of stereoselectivity.

Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives provides a concise route to enantiomerically pure 2,4- and 2,5-disubstituted 1,3-oxazolidines. nih.govacs.orgacs.org This method generates cis-disubstituted products with good to excellent diastereoselectivity and without loss of optical purity from enantiomerically enriched substrates. nih.govacs.orgacs.org

Ring-opening reactions of chiral aziridines and epoxides are also powerful tools for stereoselective oxazolidine synthesis. organic-chemistry.orgnih.govacs.org As discussed in section 2.3.1, the SN2-type ring-opening of activated aziridines and epoxides with amines, followed by cyclization with aldehydes, leads to the exclusive formation of trans-oxazolidines with high stereopurity. organic-chemistry.orgnih.govacs.orgresearchid.co Similarly, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols proceeds with inversion of configuration, allowing for the stereocontrolled synthesis of 2-amino ethers, which can be precursors to other functionalized molecules. acs.org

Furthermore, the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols produces the corresponding nonracemic 1,2-amino ethers in high yields and with good enantiomeric excess, demonstrating the preservation of stereochemistry. iitk.ac.in The development of new organocatalytic methodologies and the use of chiral auxiliaries, such as Evans' oxazolidinones, continue to expand the toolbox for the stereoselective synthesis of these important heterocyclic compounds. bohrium.commdpi.com

Table 4: Overview of Stereoselective Oxazolidine Synthesis Methods

MethodKey FeaturesStereochemical OutcomeReference
Pd-Catalyzed CarboaminationO-vinyl-1,2-amino alcoholscis-disubstituted oxazolidines nih.govacs.orgacs.org
SN2 Ring-Opening CyclizationActivated aziridines/epoxides, amines, aldehydestrans-oxazolidines organic-chemistry.orgnih.govacs.org
Acid-Catalyzed Aziridine Ring-OpeningOxazolidinone-fused aziridines, alcoholsInversion of configuration acs.org
Lewis Acid-Mediated Aziridine Ring-OpeningChiral 2-phenyl-N-tosylaziridine, alcoholsHigh enantiomeric excess iitk.ac.in

Diastereoselective Control in Ring-Forming Reactions

The generation of specific diastereomers is a key challenge in the synthesis of substituted oxazolidines. Various strategies have been developed to control the relative stereochemistry of the newly formed ring.

One effective method involves the use of microwave irradiation to achieve thermodynamic control over the reaction. rsc.org For instance, the condensation of enantiomerically pure amino alcohols with aldehydes under solvent-free microwave conditions has been shown to produce 1,3-oxazolidines in excellent yields and with high diastereoselectivities. rsc.org Prolonged irradiation times favor the formation of the thermodynamically more stable diastereomer. rsc.org This approach is particularly advantageous due to rapid superheating, which facilitates the equilibration between diastereomeric products. rsc.org

Another powerful strategy for diastereoselective oxazolidine synthesis is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov This method allows for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines, typically yielding cis-disubstituted products with good to excellent diastereoselectivity. nih.gov A key advantage of this approach is that it proceeds with kinetic control of stereochemistry. nih.gov

Iron porphyrin-catalyzed [3+2] cycloaddition of aziridines with aldehydes represents another valuable method for the diastereoselective synthesis of 1,3-oxazolidines. acs.org This reaction proceeds with high regio- and diastereoselectivity, affording the desired oxazolidine products in good yields. acs.org The reaction can be performed at room temperature with a low catalyst loading. acs.org For example, the reaction of 2-arylaziridines with benzaldehyde (B42025) derivatives produces the corresponding substituted 1,3-oxazolidines with high diastereomeric ratios. acs.org

The following table summarizes the diastereoselective synthesis of various oxazolidine analogs.

Starting MaterialsCatalyst/ConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
(-)-Ephedrine, BenzaldehydeMicrowave, solvent-free, 10 min(2S,4S,5R)-2,3-Dimethyl-2,4-diphenyl-1,3-oxazolidine>99:198
(+)-Pseudoephedrine, BenzaldehydeMicrowave, solvent-free, 10 min(2R,4S,5S)-2,3-Dimethyl-2,4-diphenyl-1,3-oxazolidine>99:195
N-Tosyl-2-phenylaziridine, BenzaldehydeFe(TPP)Cl (1 mol%), Toluene, 25 °C, 24 hcis-2,4-Diphenyl-3-tosyl-1,3-oxazolidine>20:192
N-Tosyl-2-phenylaziridine, CyclohexanecarboxaldehydeFe(TPP)Cl (1 mol%), Toluene, 25 °C, 24 hcis-2-Cyclohexyl-4-phenyl-3-tosyl-1,3-oxazolidine17:197

Enantioselective Syntheses and Preservation of Optical Purity

Achieving high enantioselectivity is paramount when synthesizing chiral oxazolidine derivatives for applications in asymmetric synthesis or as components of pharmaceuticals. acs.orgmdpi.com Methodologies often start from a chiral pool or employ chiral catalysts to induce stereochemistry.

A prominent approach involves the use of chiral auxiliaries, such as those derived from amino acids. For instance, the synthesis of a novel thiazoline (B8809763) core, a potent peroxisome proliferator-activated receptor δ (PPARδ) agonist, utilized L-threonine as the starting material. nih.govewha.ac.krresearchgate.net The synthesis involved the acetonide protection of N-(tert-butoxycarbonyl)-L-threonine methyl ester to form an oxazolidine ring, specifically (4S,5R)-3-(tert-butyl) 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate, with the stereochemistry originating from the chiral amino acid. nih.govacs.org This demonstrates the preservation and transfer of chirality from a readily available starting material.

Multi-component reactions catalyzed by chiral complexes have also emerged as a powerful tool for the enantioselective synthesis of oxazolidines. mdpi.com An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides, catalyzed by a titanium-chiral binaphthalene ligand complex, yields multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. mdpi.com This method relies on a kinetic resolution of the epoxide, leading to products with high optical purity. mdpi.com

Furthermore, one-pot syntheses have been developed for the efficient and enantioselective production of 1,3-oxazolidines. acs.orgorganic-chemistry.org One such method involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, to form hemiaminal intermediates. acs.orgorganic-chemistry.org These intermediates then undergo intramolecular cyclization under mild basic conditions to afford the chiral oxazolidine products in high yields and with excellent enantioselectivities. acs.orgorganic-chemistry.org

The following table presents data on the enantioselective synthesis of oxazolidine analogs.

ReactantsCatalyst/ConditionsProductEnantiomeric Excess (ee) (%)Yield (%)
Aniline, Ethyl glyoxalate, Styrene oxideTi(O-i-Pr)₄, Chiral binaphthalene ligand, TFA (0.5 mol%), Toluene, -40 °C, 4 daysEthyl (2S,4S,5R)-5-phenyl-3-phenyl-1,3-oxazolidine-2-carboxylate9085
N-Benzylidene-4-methoxyaniline, 2-PropanolChiral magnesium phosphate, K₂CO₃, Toluene, rt, 24 h(S)-2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine9695
N-(tert-butoxycarbonyl)-L-threonine methyl ester, 2,2-dimethoxypropaneBoron trifluoride diethyl etherate, CH₂Cl₂, rt(4S,5R)-3-(tert-butyl) 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate>99 (from chiral pool)91

In Depth Mechanistic Investigations of Oxazolidine, 2,2,3 Trimethyl , Formation and Transformations

Reaction Pathways of Oxazolidine (B1195125) Ring Closure

The formation of the 2,2,3-trimethyloxazolidine ring, typically from the condensation of N-methylethanolamine and acetone, is a well-established process in organic synthesis. acs.orglibretexts.org The reaction proceeds through a series of reactive intermediates and can follow different mechanistic pathways depending on the specific reaction conditions.

Elucidation of Transient Intermediates (e.g., Hemiaminals, Iminium Ions)

The condensation of a β-amino alcohol with a ketone, such as in the synthesis of 2,2,3-trimethyloxazolidine, is not a single-step event. Mechanistic studies, including 1H-NMR monitoring of related reactions, indicate that the process involves the formation of at least two key transient intermediates. researchgate.netnih.gov

The proposed general mechanism is as follows:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the secondary amine of N-methylethanolamine on the carbonyl carbon of acetone. This leads to the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine). This intermediate is often described as elusive and is typically not observed directly due to its instability. nih.gov

Iminium Ion Formation: The hemiaminal intermediate readily loses a molecule of water in a dehydration step. The hydroxyl group is protonated (often catalyzed by trace acid or even the solvent), turning it into a good leaving group (H₂O). The subsequent departure of water is assisted by the lone pair of electrons on the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. This intermediate is also considered fleeting and highly reactive. nih.govdalalinstitute.com

Cyclization: The final step is an intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol backbone onto the electrophilic carbon of the iminium ion. dalalinstitute.com This ring-closing step forms the five-membered oxazolidine ring. Due to the rapid nature of this intramolecular cyclization, the open-chain iminium ion is often not detectable.

Computational and Experimental Analysis of Concerted and Stepwise Mechanisms

The final ring-closing step, the attack of the hydroxyl group on the iminium ion, can be considered from the perspective of concerted versus stepwise mechanisms. libretexts.org A stepwise mechanism would involve the formation of a distinct, albeit short-lived, intermediate after the initial bond formation before any other bond-breaking or rearrangement occurs. bris.ac.uk A concerted mechanism implies that the bond-forming and any associated bond-breaking or rehybridization events occur simultaneously in a single transition state. masterorganicchemistry.com

While specific computational studies on 2,2,3-trimethyloxazolidine are not widely available, analysis of related cyclization reactions provides insight. For instance, theoretical studies on the formation of other heterocyclic rings, like oxazolidinones, have provided evidence for asynchronous concerted pathways . beilstein-journals.org In such a pathway, the formation of the new C-O bond and the rehybridization of the atoms occur in the same transition state, but the progress of bond formation is not synchronized; one event is more advanced than the other in the transition state.

Mechanistic studies on the formation of similar oxazolidines suggest the final cyclization is extremely rapid, which is characteristic of many intramolecular reactions with low activation barriers. dalalinstitute.com Whether this final step is perfectly concerted or a rapidly collapsing stepwise process is a fine mechanistic distinction that often requires sophisticated computational and kinetic isotope effect studies to resolve. libretexts.org

Kinetics and Thermodynamics of Oxazolidine Formation

The rate (kinetics) and equilibrium position (thermodynamics) of 2,2,3-trimethyloxazolidine formation are governed by the stability of the reactants, intermediates, and products.

From a thermodynamic standpoint, the formation of the oxazolidine ring is a reversible process. The stability of the final product relative to the starting materials and water determines the position of the equilibrium. The driving force for the forward reaction is often the removal of water. Conversely, the presence of excess water can drive the reverse reaction (hydrolysis). wikipedia.org

Table 1: Key Thermodynamic Concepts in Oxazolidine Formation

Thermodynamic Parameter Definition & Relevance to Oxazolidine Formation
Enthalpy of Formation (ΔH°f) The change in enthalpy when one mole of a compound is formed from its elements in their standard states. libretexts.orgkhanacademy.org Its value for 2,2,3-trimethyloxazolidine would quantify the net energy released or absorbed upon its formation from C, H, N, and O.
Gibbs Free Energy (ΔG) Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous formation under given conditions. It combines enthalpy (ΔH) and entropy (ΔS) effects.
Entropy (ΔS) A measure of disorder. The condensation of two molecules (N-methylethanolamine and acetone) into one (2,2,3-trimethyloxazolidine) plus water involves a small change in the number of moles of gas/liquid, suggesting a relatively small entropy change.

| Chemical Equilibrium | The state where the rates of the forward (formation) and reverse (hydrolysis) reactions are equal. The position of equilibrium can be shifted by changing concentrations (e.g., removing water). |

Mechanisms of Ring-Opening Reactions of the Oxazolidine Core

The oxazolidine ring in 2,2,3-trimethyloxazolidine can be opened under various conditions, most notably through acid-catalyzed hydrolysis or by attack from other nucleophiles.

Acid-Catalyzed Hydrolysis Mechanisms

Oxazolidines are generally susceptible to hydrolysis under acidic conditions. wikipedia.org The mechanism is essentially the reverse of the final stages of its formation.

Protonation: The reaction is initiated by the protonation of one of the heteroatoms. Protonation can occur at either the ring nitrogen or the ring oxygen. Protonation of the nitrogen atom activates the ring towards cleavage. chemicalbook.com

Ring-Opening: The C-O bond of the protonated oxazolidine cleaves. This is an endo-anomeric effect, where the lone pair on the nitrogen atom assists in pushing out the oxygen, leading to the formation of a stable, open-chain iminium ion. nih.gov

Hydrolysis of Iminium Ion: The resulting iminium ion is then attacked by water, forming a hemiaminal. This intermediate subsequently decomposes to yield the original starting materials: N-methylethanolamine and acetone.

Kinetic data for the hydrolysis of the parent 2,2,3-trimethyloxazolidine is scarce, but studies on related compounds provide valuable information. For example, the acid-catalyzed hydrolysis of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine has been investigated.

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of a 2,2,5-Trimethyloxazolidine Derivative

Compound Conditions Kinetics Rate Constant (k) Reference

Note: This data is for an N-nitroso derivative and may not be directly representative of the parent compound, 2,2,3-trimethyloxazolidine, but it demonstrates the susceptibility of the ring to acid-catalyzed opening.

Nucleophilic Ring-Opening Pathways and Regioselectivity (e.g., SN2-type at C5 position)

The oxazolidine ring can also be opened by nucleophiles, particularly when the ring is activated by a Lewis acid or when the nitrogen atom is acylated or otherwise made electron-deficient. These reactions often proceed via an SN2-type mechanism. masterorganicchemistry.comwikipedia.org

In an SN2 reaction, a nucleophile attacks a carbon center and displaces a leaving group in a single, concerted step. wikipedia.orgpressbooks.pub For the 2,2,3-trimethyloxazolidine ring, there are two primary sites for nucleophilic attack: the C2 carbon and the C5 carbon (the C4-N bond is generally stronger and less susceptible to this type of cleavage).

Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over another. dalalinstitute.com In the case of 2,2,3-trimethyloxazolidine, the regioselectivity of nucleophilic attack is primarily dictated by steric hindrance.

Attack at C2: This position is highly sterically hindered due to the presence of two methyl groups (a gem-dimethyl group).

Attack at C5: This position is a methylene (B1212753) group (-CH₂-), making it significantly less sterically hindered than the C2 position.

Therefore, an SN2-type nucleophilic attack is strongly favored at the C5 position. beilstein-journals.orglibretexts.org The reaction would proceed with the nucleophile attacking the C5 carbon, leading to the cleavage of the C5-O bond and inversion of stereochemistry if the carbon were chiral. The driving force for this reaction is often the coordination of a Lewis acid to the ring oxygen, which makes it a better leaving group. libretexts.org

Table 3: Factors Influencing SN2 Ring-Opening Reactions

Factor Influence on Reaction Rate and Outcome
Substrate Structure Steric hindrance is the most critical factor. For oxazolidines, attack is favored at the least substituted carbon (C5 over C2).
Nucleophile The reaction rate increases with the strength of the nucleophile. Strong, negatively charged nucleophiles are most effective. libretexts.org
Leaving Group The ring oxygen is inherently a poor leaving group (alkoxide). Its ability to leave is significantly enhanced by protonation with a Brønsted acid or coordination with a Lewis acid. libretexts.orglibretexts.org

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. libretexts.org |

Thermally Induced Ring-Opening and Tautomeric Equilibria

The stability of the oxazolidine ring is a critical factor in its chemical behavior. While many heterocyclic systems undergo predictable thermal electrocyclic ring-opening reactions, the case of 2,2,3-trimethyloxazolidine is more nuanced and often intertwined with other chemical processes. masterorganicchemistry.com The inherent strain in five-membered rings like oxazolidines can be a driving force for ring-opening reactions, allowing them to act as precursors for various functionalized molecules. sioc-journal.cn

In principle, oxazolidines can exist in equilibrium with their open-chain Schiff base (or imine) forms, a type of ring-chain tautomerism. This equilibrium is typically catalyzed by acids or bases. chemaxon.comlibretexts.org For 2,2,3-trimethyloxazolidine, a potential ring-opening could yield an iminium ion and an alcoholate. However, the literature more prominently features ring-opening initiated by photochemical or electrochemical means rather than purely thermal induction. nih.govacs.org

The process often begins with the oxidation of the oxazolidine, which acts as a good electron donor. nih.govacs.org While high temperatures can facilitate this, the mechanism is not a classic concerted pericyclic reaction. masterorganicchemistry.com Instead, thermal energy may contribute to overcoming the activation barrier for electron transfer in the presence of a suitable oxidant, initiating the ring-opening cascade. The subsequent cleavage is driven by the formation of a stable iminium ion intermediate. nih.gov

The tautomeric landscape of related heterocyclic systems, such as β-diketones or thio-analogues of nucleic acids, has been studied extensively, revealing complex equilibria influenced by substitution and solvent. mdpi.comdtic.mil For 2,2,3-trimethyloxazolidine, the most relevant equilibrium is that between the closed-ring form and the open-chain species that results from C-C or C-O bond cleavage, a process that is central to its utility in chemical synthesis. nih.gov

Equilibrium ComponentDescriptionConditions Favoring Form
Closed-Ring Form The stable, neutral 2,2,3-trimethyloxazolidine molecule.Standard conditions, absence of oxidants or strong acids/bases.
Radical Cation Formed via single electron transfer (SET) from the oxazolidine nitrogen.Photochemical or electrochemical oxidation. nih.govacs.org
Open-Chain Iminium Ion Formed following C-C bond cleavage of the radical cation.Driving force for the ring-opening process. nih.govacs.org

Mechanistic Understanding of Oxazolidine-Mediated Chemical Interactions

A significant aspect of the chemistry of 2,2,3-trimethyloxazolidine is its function as a mediator in chemical reactions, particularly in the realm of photoredox catalysis. nih.govacs.org The compound serves as an efficient electron donor, facilitating the generation of radical species under mild, visible-light-driven conditions. nih.gov This capability provides a valuable alternative to traditional methods that often rely on toxic reagents like tin hydrides. nih.gov

The key mechanistic pathway begins with the single-electron oxidation of the 2,2,3-trimethyloxazolidine. nih.govacs.org It is an easily oxidized molecule, with a reported oxidation potential (Eox) of 1.22 V vs SCE. nih.govacs.org This oxidation, typically initiated by a photoexcited catalyst, generates a radical cation intermediate. nih.gov

A crucial and somewhat unconventional step follows: the radical cation undergoes a C–C bond cleavage. nih.govacs.org This fragmentation is highly effective for 2-substituted N-methyl oxazolidines, like the 2,2,3-trimethyl derivative. nih.gov The driving force for this cleavage is the stability of the resulting products: a stable iminium ion (XV) and an alkyl radical. nih.govacs.org This process represents a mild pathway for generating tertiary alkyl radicals from readily available heterocyclic precursors. nih.gov

These generated alkyl radicals can then participate in various synthetic transformations, such as conjugate additions to Michael acceptors (e.g., amides, nitriles, ketones) or vinyl arenes, to form new C(sp³)–C(sp³) bonds. nih.govacs.org The entire process can be performed under metal-free conditions using an organic dye as the photoredox catalyst. nih.govacs.org

Table of Mechanistic Steps in Photoredox Catalysis

Step Process Reactant(s) Intermediate(s)/Product(s) Reference
1. Excitation Photosensitizer absorbs light. Organic Dye (e.g., Acr-Mes⁺BF₄⁻) Excited State Dye* nih.govacs.org
2. Oxidation (SET) Excited dye oxidizes the oxazolidine. 2,2,3-Trimethyloxazolidine, Dye* Oxazolidine Radical Cation, Reduced Dye nih.govacs.org
3. Fragmentation C-C bond cleavage of the radical cation. Oxazolidine Radical Cation Iminium Ion, Alkyl Radical nih.govacs.org
4. Radical Addition Alkyl radical adds to a substrate. Alkyl Radical, Michael Acceptor Adduct Radical nih.govacs.org

| 5. Reduction & Regeneration | Adduct radical is reduced and the catalyst is regenerated. | Adduct Radical, Reduced Dye | Final Product, Ground State Dye | nih.govacs.org |

This mechanistic understanding allows for the strategic use of 2,2,3-trimethyloxazolidine and related structures to facilitate a range of useful chemical reactions, highlighting the synthetic potential of these heterocyclic compounds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Oxazolidine, 2,2,3 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2,2,3-trimethyl-oxazolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR Chemical Shift Analysis of Methyl and Ring Protons

In the ¹H NMR spectrum of 2,2,3-trimethyl-oxazolidine, the chemical shifts of the protons provide valuable information about their local electronic environments. The methyl groups and the protons on the oxazolidine (B1195125) ring exhibit distinct signals. Generally, protons attached to carbons adjacent to heteroatoms (oxygen and nitrogen) are deshielded and appear at a lower field (higher ppm values).

N-CH₃: The protons of the methyl group attached to the nitrogen atom are expected to resonate at a specific chemical shift.

C(CH₃)₂: The two methyl groups at the C2 position are geminal and may be chemically equivalent or non-equivalent depending on the molecular symmetry and solvent effects.

-OCH₂- and -NCH₂-: The methylene (B1212753) protons on the oxazolidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and with adjacent protons.

Specific chemical shift values can be influenced by the solvent used for the NMR experiment. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Oxazolidine, 2,2,3-trimethyl-

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 2.0 - 2.5 Singlet
C(CH₃)₂ 1.0 - 1.5 Singlet
-OCH₂- 3.5 - 4.0 Multiplet

Carbon-13 (¹³C) NMR Spectroscopy for Oxazolidine Ring and Substituent Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2,2,3-trimethyl-oxazolidine gives a distinct signal.

C2 Carbon: The quaternary carbon at the C2 position, bonded to two methyl groups, an oxygen, and a nitrogen, will have a characteristic chemical shift.

Ring Carbons (C4 and C5): The carbons of the oxazolidine ring (C4 and C5) will resonate at different chemical shifts due to their bonding to oxygen and nitrogen.

Methyl Carbons: The carbons of the three methyl groups will also have distinct signals.

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. calstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxazolidine, 2,2,3-trimethyl-

Carbon Atom Predicted Chemical Shift (ppm)
C2 80 - 95
C4 60 - 75
C5 45 - 60
N-CH₃ 30 - 40

Comprehensive 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. researchgate.netprinceton.edusdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule. sdsu.edu For instance, it would show correlations between the protons of the -OCH₂- and -NCH₂- groups in the oxazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduemerypharma.com This allows for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduemerypharma.com HMBC is crucial for identifying quaternary carbons (like C2) and for piecing together the entire molecular structure by showing long-range connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. calstate.edursc.org The FT-IR spectrum of 2,2,3-trimethyl-oxazolidine would be expected to show characteristic absorption bands for the C-O and C-N bonds within the oxazolidine ring, as well as C-H stretching and bending vibrations for the methyl and methylene groups. The absence of certain bands, such as a strong O-H or N-H stretch, can confirm the formation of the cyclic structure. calstate.edu

Table 3: Characteristic FT-IR Absorption Bands for Oxazolidine, 2,2,3-trimethyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2850 - 3000
C-O Stretching 1050 - 1150
C-N Stretching 1020 - 1250
CH₂ Bending (Scissoring) ~1465

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. calstate.edu For 2,2,3-trimethyl-oxazolidine, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern provides clues about the stability of different parts of the molecule. Common fragmentation pathways for oxazolidines often involve the cleavage of the ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. calstate.edu This technique is highly effective for assessing the purity of a sample of 2,2,3-trimethyl-oxazolidine. The gas chromatogram will show a peak for the compound at a specific retention time, and the mass spectrometer will provide the mass spectrum of that peak, confirming its identity and helping to identify any impurities present. calstate.edupharmacyjournal.infouin-alauddin.ac.id

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This method provides the empirical formula of a substance, which can then be compared with the theoretical composition derived from its molecular formula to confirm its stoichiometric purity. For Oxazolidine, 2,2,3-trimethyl-, with the molecular formula C₆H₁₃NO, the analysis confirms the presence of carbon, hydrogen, nitrogen, and oxygen in specific ratios.

The process involves the combustion of a precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The mass of each element is then calculated and expressed as a percentage of the total sample mass. These experimental values are then compared against the theoretical percentages calculated from the molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity. lookchem.com

Theoretical Stoichiometric Composition of Oxazolidine, 2,2,3-trimethyl- (C₆H₁₃NO)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
Carbon (C)12.011672.06662.57
Hydrogen (H)1.0081313.10411.38
Nitrogen (N)14.007114.00712.16
Oxygen (O)15.999115.99913.89
Total 115.176 100.00

Note: The data in this table is calculated based on the molecular formula C₆H₁₃NO and standard atomic weights. Actual experimental results from elemental analysis would be compared to these theoretical values to verify the stoichiometric composition.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration Determination

The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. mu.edu.tr The diffraction pattern, consisting of a series of spots of varying intensity, is collected and analyzed. Mathematical Fourier transform methods are then used to convert the diffraction data into a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. When anomalous dispersion is used, the absolute stereochemistry of a chiral molecule can be unambiguously established. researchgate.net While specific crystallographic data for Oxazolidine, 2,2,3-trimethyl- is not publicly available, the table below illustrates the typical parameters obtained from such an analysis for a related oxazolidine derivative.

Illustrative Crystallographic Data Table

ParameterExample ValueDescription
Empirical formulaC₆H₁₃NOThe simplest whole-number ratio of atoms in the compound.
Formula weight115.18The sum of the atomic weights of the atoms in the empirical formula.
Crystal systemOrthorhombicA crystal system described by three unequal axes at right angles.
Space groupP2₁2₁2₁The symmetry group of the crystal lattice.
Unit cell dimensionsa = 6.1 Å, b = 9.5 Å, c = 12.3 ÅThe lengths of the edges of the unit cell.
Volume715.5 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.07 g/cm³The theoretical density calculated from the crystallographic data.

Note: This table is for illustrative purposes only and represents typical data obtained from an X-ray crystallography experiment on a small organic molecule. The values are not actual experimental data for Oxazolidine, 2,2,3-trimethyl-.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. psu.educas.cz Circular dichroism (CD) spectroscopy is a prominent method within this category, serving as a powerful tool for investigating the stereochemical features of chiral compounds like Oxazolidine, 2,2,3-trimethyl-. libretexts.org

CD spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. libretexts.org This differential absorption is non-zero only for chiral molecules and is highly sensitive to their three-dimensional structure, including the absolute configuration and conformation. nih.govrroij.com The resulting CD spectrum, a plot of molar ellipticity [θ] versus wavelength, provides a unique fingerprint for a specific enantiomer.

For stereochemical assignment, the experimental CD spectrum is often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. mdpi.com A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the molecule. psu.edumdpi.com Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable technique for determining the optical purity of a chiral substance. mertenlab.de

Illustrative Circular Dichroism Data for a Chiral Oxazolidine

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Type of Transition (Hypothetical)
210+15,000n → σ
235-8,000n → π
260+2,500π → π*

Note: This table presents hypothetical data to illustrate a typical Circular Dichroism spectrum for a chiral organic molecule. The signs and magnitudes of the molar ellipticity at specific wavelengths are characteristic of the molecule's unique stereochemistry.

Modern CD spectroscopy is a sensitive and rapid technique, widely applied in the study of biomolecules and chiral synthetic compounds. photophysics.commtoz-biolabs.com It provides crucial information that, when combined with data from elemental analysis and X-ray crystallography, leads to a comprehensive and unambiguous characterization of the compound's structure and stereochemistry.

Computational and Theoretical Studies on Oxazolidine, 2,2,3 Trimethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. DFT methods provide a good balance between accuracy and computational cost, making them suitable for a wide range of chemical problems.

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For Oxazolidine (B1195125), 2,2,3-trimethyl-, DFT calculations, often using a basis set like 6-311G(d,p), can be employed to find the equilibrium geometry by minimizing the energy of the system. semanticscholar.org This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for 2,2,3-trimethyl-oxazolidine is not widely published, theoretical calculations for related oxazolidine derivatives, such as oxazolidin-5-ones, provide expected values for the core ring structure. uobaghdad.edu.iq

Table 1: Representative Calculated Geometrical Parameters for an Oxazolidine Ring System Note: These values are based on DFT calculations of related oxazolidine structures and serve as an illustrative example for the 2,2,3-trimethyl- derivative.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-O (in ring)~1.45
C-N (in ring)~1.47
C-C (in ring)~1.53
Bond Angles O-C-C~105
C-C-N~103
C-N-C~112
N-C-O~108
Dihedral Angle C-O-C-NVaries with conformation

Electronic structure analysis, another key output of DFT calculations, provides insights into the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iqnih.gov For oxazolidine systems, the HOMO is often localized on the heterocyclic ring, particularly involving the nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack. uobaghdad.edu.iq

Quantum chemical calculations are extensively used to predict spectroscopic data, which can be invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra for a given molecule. nih.gov

The accuracy of these predictions has significantly improved, with modern methods often achieving a mean absolute error of less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts, especially when conformational averaging is considered. d-nb.info For Oxazolidine, 2,2,3-trimethyl-, a theoretical prediction would involve calculating the chemical shifts for its various conformers and then averaging them based on their Boltzmann population distribution.

Table 2: Illustrative Predicted NMR Chemical Shifts for Oxazolidine, 2,2,3-trimethyl- Note: These are hypothetical values based on general principles of NMR prediction for illustrative purposes.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.3~35
C2-(CH₃)₂~1.2, ~1.3~25 (each)
C2-~90
C4-H₂~3.0, ~3.8~55
C5-H₂~3.7, ~4.2~75

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies. For oxazolidine systems, theoretical studies have investigated various reaction pathways, such as ring-opening reactions. researchgate.net

For instance, the acid-catalyzed hydrolysis of an oxazolidine can be modeled to understand the step-by-step process. DFT calculations can locate the transition state for the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water and subsequent ring cleavage. The calculated energy barriers for these steps provide a quantitative understanding of the reaction kinetics. researchgate.net Studies on related systems, like the coupling of aziridines and CO₂ to form oxazolidinones, have shown that computational modeling can reveal the rate-determining step and explain the observed product selectivity. rsc.orgosti.gov These methods can differentiate between concerted and stepwise mechanisms by searching for the relevant transition states and intermediates. rsc.org

Conformational Analysis and Energetic Landscape Exploration

Molecules with single bonds, like Oxazolidine, 2,2,3-trimethyl-, exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods, such as systematic conformational searches, are employed to explore the energetic landscape. psu.edu

For substituted oxazolidine rings, theoretical studies have shown that the substituents have a significant impact on the preferred conformation. unimelb.edu.auresearchgate.net For example, in related N-substituted systems, the preference for a substituent to be in an axial or equatorial position can be influenced by the solvent environment, a factor that can be included in calculations using continuum solvent models. researchgate.net The analysis often reveals a preference for conformers that minimize steric hindrance, such as those with bulky groups in a trans or antiperiplanar arrangement. unimelb.edu.au By calculating the relative Gibbs free energies of the different conformers, their equilibrium populations can be predicted.

Applications of Oxazolidine, 2,2,3 Trimethyl , in Advanced Organic Synthesis and Chemical Transformations

Utility as Synthetic Intermediates and Precursors for Complex Molecules

Preparation of Acyclic and Other Heterocyclic Systems via Ring-Opening

The oxazolidine (B1195125) ring is susceptible to hydrolysis, a characteristic that is exploited in its application as a moisture scavenger. This ring-opening reaction effectively transforms the cyclic compound into an acyclic amino alcohol. The fundamental mechanism involves the reaction of the oxazolidine with water, which cleaves the carbon-oxygen and carbon-nitrogen bonds of the heterocycle.

For instance, oxazolidines are known to react with water to form an amino alcohol and a ketone or aldehyde. In the case of 2,2,3-trimethyloxazolidine, this hydrolysis yields N-methylethanolamine and acetone. This reaction is the basis for its use in removing residual moisture from solvent systems or formulations, as the oxazolidine is consumed in the process, preventing water from interfering with moisture-sensitive reagents like isocyanates. google.comadvancionsciences.com

While the primary documented ring-opening is hydrolysis, the resulting N-methylethanolamine is a versatile acyclic intermediate. Amino alcohols are crucial building blocks in organic synthesis, serving as precursors for a wide range of compounds, including pharmaceuticals, surfactants, and other heterocyclic systems. mdpi.com Although direct conversion of 2,2,3-trimethyloxazolidine to other heterocycles is not extensively documented, the generation of N-methylethanolamine provides a pathway to such transformations. For example, amino alcohols can be reacted with carboxylic acids or their derivatives to synthesize other oxazolines or amides. mdpi.com

Strategic Application in Total Synthesis Pathways (e.g., alkaloids)

In the realm of total synthesis, particularly for complex natural products like alkaloids, chiral auxiliaries are indispensable tools for controlling stereochemistry. A prominent class of compounds used for this purpose are chiral oxazolidinones, often referred to as Evans' auxiliaries. wikipedia.orgrsc.org These structures, which feature a carbonyl group at the 2-position of the oxazolidine ring, can be temporarily attached to a substrate to direct stereoselective reactions such as alkylations and aldol (B89426) additions. wikipedia.orgrsc.orgscielo.org.mx This strategy has been successfully applied in the synthesis of numerous biologically active natural products. rsc.org

However, it is crucial to distinguish these oxazolidin-2-ones from Oxazolidine, 2,2,3-trimethyl-. The latter lacks the C2-carbonyl group and possesses two methyl groups at this position. A thorough review of the literature reveals no significant documented use of Oxazolidine, 2,2,3-trimethyl-, as a chiral auxiliary or strategic building block in the total synthesis of alkaloids. nih.govresearchgate.netnih.govmdpi.comrsc.org The steric and electronic properties conferred by the gem-dimethyl group at the C2 position and the N-methyl group make its function fundamentally different from that of the widely used Evans' oxazolidinones.

Role as Chemical Cross-linking Agents and Their Mechanisms

Oxazolidine, 2,2,3-trimethyl-, and related compounds function as effective latent cross-linking agents, particularly in one- and two-component polyurethane and polyurea systems. advancionsciences.comspecialchem.com Their role is intrinsically linked to their function as moisture scavengers. tri-iso.comspecialchem.com

In moisture-curable systems, such as polyurethane coatings and sealants, the primary curing reaction is between a polyisocyanate and ambient water. A detrimental side effect of this reaction is the generation of carbon dioxide gas, which can cause bubbling, pinholes, and surface defects in the cured material. google.comspecialchem.com

Mechanism of Action:

Moisture Scavenging: Oxazolidines are added to the formulation to eliminate water. The oxazolidine hydrolyzes upon contact with moisture, undergoing a ring-opening reaction to form an amino alcohol and a ketone, as detailed in section 6.3.1. google.comadvancionsciences.com This reaction consumes the water before it can react with the isocyanate groups.

Latent Curing/Cross-linking: The in-situ generation of the amino alcohol (N-methylethanolamine from 2,2,3-trimethyloxazolidine) introduces a new reactive species into the system. The hydroxyl and secondary amine groups of this amino alcohol are highly reactive toward the isocyanate groups (–NCO) present in the polyurethane prepolymer.

Cross-link Formation: The amino alcohol reacts with the polyisocyanate molecules, forming urethane (B1682113) (from the hydroxyl group) and urea (B33335) (from the amine group) linkages. Because polyisocyanates have multiple –NCO groups, the bifunctional amino alcohol acts as a chain extender and cross-linker, connecting different polymer chains and building a robust, three-dimensional network. nih.gov

This dual function makes oxazolidines highly valuable. They not only prevent defects caused by moisture but also actively participate in the curing process, contributing to the final mechanical and chemical resistance properties of the coating or sealant. advancionsciences.com

Table 1: Function of Oxazolidine in Polyurethane Systems

FeatureDescriptionMechanismBenefit
Moisture Scavenger Removes water from solvents, pigments, and polyols.Ring-opening via hydrolysis.Prevents CO2 formation, bubbling, and pinholes.
Latent Curing Agent The hydrolysis product is a reactive amino alcohol.In-situ generation of a nucleophile.The curing agent is only formed when needed (i.e., when moisture is present).
Cross-linking Agent The amino alcohol reacts with polyisocyanates.Forms urethane and urea linkages between polymer chains.Improves hardness, chemical resistance, and adhesion of the final product. advancionsciences.com
This table summarizes the multifunctional role of oxazolidines in moisture-cured polymer systems.

Involvement in Polymerization Chemistry (e.g., Ring-Opening Polymerization Initiators)

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer opens to form a linear polymer. youtube.com This method is used to synthesize a variety of polymers, including polyesters, polyamides, and polyethers. The initiation of ROP can occur through cationic, anionic, or other mechanisms, typically requiring an initiator to start the process. youtube.commagtech.com.cn

The cationic ring-opening polymerization (CROP) of related five-membered heterocycles, such as 2-oxazolines, is a well-established process for producing poly(2-oxazoline)s, which are polymers with applications in the biomedical field. rsc.orgrsc.orgresearchgate.net In these reactions, an electrophilic initiator attacks the nitrogen atom of the 2-oxazoline ring, creating a cationic propagating species that continues to react with other monomers. nih.gov Similarly, 1,3-oxazolidine-2-thiones have been polymerized via CROP to yield polythiourethanes. acs.orgresearchgate.net

Despite the activity of these related heterocycles, there is no significant evidence in the scientific literature to suggest that Oxazolidine, 2,2,3-trimethyl- is used as an initiator for ring-opening polymerization. The structural features of 2,2,3-trimethyloxazolidine—specifically the lack of an activating group (like a carbonyl or thione) at the C2 position and the presence of two methyl groups—make it less susceptible to the initiation mechanisms typically employed in the ROP of other oxazolidine-based monomers. Its primary reactivity remains the hydrolysis-based ring-opening, rather than acting as a monomer or initiator in a polymerization chain reaction.

Future Research Directions and Emerging Avenues for Oxazolidine, 2,2,3 Trimethyl

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of Oxazolidine (B1195125), 2,2,3-trimethyl- is no exception. Current research is geared towards developing more environmentally benign and economically viable synthetic routes. A primary focus is the catalytic condensation of N-methylaminoethanol with acetone, moving away from stoichiometric reagents to more sustainable catalytic systems.

Future research will likely concentrate on several key areas:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized resins, could offer significant advantages in terms of catalyst recyclability and simplification of purification processes.

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents is a critical goal. Conducting the synthesis in aqueous media or under solvent-free conditions would substantially improve the environmental footprint of the process.

Alternative Feedstocks: Investigating the synthesis of Oxazolidine, 2,2,3-trimethyl- from bio-based feedstocks is a long-term goal that aligns with the principles of a circular economy.

Synthetic Approach Potential Advantages Research Focus
Heterogeneous CatalysisCatalyst recyclability, simplified workup, continuous processingDevelopment of robust and selective solid acid catalysts
Solvent-Free ConditionsReduced solvent waste, lower environmental impact, potential for higher throughputOptimization of reaction temperature and pressure
Aqueous SynthesisUse of an environmentally benign solvent, improved safety profileCatalyst development for aqueous media, pH control

Elucidation of Complex Structure-Reactivity Relationships

A deeper understanding of the relationship between the three-dimensional structure of Oxazolidine, 2,2,3-trimethyl- and its chemical reactivity is paramount for its application in more complex chemical transformations. The stereochemistry of the oxazolidine ring, including the conformation of the five-membered ring and the orientation of the methyl substituents, plays a crucial role in its behavior as a reactant, intermediate, or catalyst.

Future investigations will likely involve:

Advanced Spectroscopic and Crystallographic Studies: Detailed analysis using techniques such as multidimensional NMR and X-ray crystallography can provide precise information about the compound's solid-state and solution-phase conformations.

Kinetic and Mechanistic Studies: Investigating the kinetics of reactions involving Oxazolidine, 2,2,3-trimethyl- will help to elucidate the reaction mechanisms and the role of the compound in the transition states of chemical processes.

Exploration of Novel Catalytic and Material Science Applications

While Oxazolidine, 2,2,3-trimethyl- has found its niche, its full potential in catalysis and material science remains largely untapped. The nitrogen and oxygen atoms within the oxazolidine ring offer potential coordination sites for metal ions, suggesting its use as a ligand in catalysis.

Emerging areas of application include:

Asymmetric Catalysis: Although Oxazolidine, 2,2,3-trimethyl- is not chiral itself, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

Polymer Science: The oxazolidine ring can be designed to open under specific conditions, making it a candidate for use in ring-opening polymerization to create novel polymers with tailored properties. It can also be investigated as a curing agent for epoxy resins.

Potential Application Area Key Feature of Oxazolidine, 2,2,3-trimethyl- Research Direction
Ligand in CatalysisPresence of N and O donor atomsSynthesis and evaluation of metal complexes for catalytic activity
Polymer Building BlockPotential for ring-opening polymerizationInvestigation of polymerization conditions and characterization of resulting polymers
Curing AgentReactivity of the oxazolidine ringStudy of curing kinetics and properties of the cured materials

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of Oxazolidine, 2,2,3-trimethyl- is well-suited for adaptation to a flow chemistry setup.

Future research in this area will focus on:

Development of Flow Reactors: Designing and optimizing continuous reactors, potentially packed with a heterogeneous catalyst, for the synthesis of the target molecule.

Automated Synthesis Platforms: Integrating flow reactors with online monitoring and automated control systems to enable on-demand synthesis and rapid optimization of reaction conditions.

Advanced Computational Design and Predictive Modeling for Targeted Chemical Transformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. In the context of Oxazolidine, 2,2,3-trimethyl-, computational modeling can accelerate research and development by providing insights that are difficult to obtain through experiments alone.

Key areas for future computational research include:

Conformational Analysis: Predicting the most stable conformations of the molecule and how they are influenced by the solvent and temperature.

Reaction Modeling: Simulating potential reaction pathways to understand mechanisms, predict product distributions, and design more efficient synthetic routes.

Virtual Screening: Using computational methods to screen for potential catalytic applications or to design new derivatives with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.